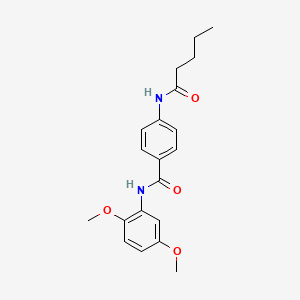![molecular formula C20H21N3O3S2 B11168954 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168954.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with a methoxyethyl sulfanyl group and a methoxyphenylmethyl-thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring followed by the introduction of the methoxyphenylmethyl group. The final step involves the coupling of the thiadiazole derivative with the benzamide core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups in place of the methoxy groups.
Scientific Research Applications
2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
- **2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZOIC ACID
- **2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZYLAMINE
Uniqueness
The uniqueness of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyethyl sulfanyl group and the methoxyphenylmethyl-thiadiazolyl group provides a unique scaffold for further functionalization and exploration in various applications.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-11-12-27-17-6-4-3-5-16(17)19(24)21-20-23-22-18(28-20)13-14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3,(H,21,23,24) |
InChI Key |
RTZRWXVCGJEKIS-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11168885.png)
![6-methoxy-3-{4-[2-(4-methylpiperazino)-2-oxoethoxy]phenyl}-2H-chromen-2-one](/img/structure/B11168888.png)
![3,4-dimethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168898.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine](/img/structure/B11168900.png)
![2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11168901.png)
![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168910.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B11168918.png)
![N-benzyl-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168925.png)
![N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11168926.png)
![3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11168928.png)
![N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11168929.png)
![N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168930.png)

